2-(3-Benzyloxyphenyl)-4-hydroxypyridine
Description
Properties
IUPAC Name |
2-(3-phenylmethoxyphenyl)-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-16-9-10-19-18(12-16)15-7-4-8-17(11-15)21-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIOWJZHLGAAAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=O)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692787 | |
| Record name | 2-[3-(Benzyloxy)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261974-95-1 | |
| Record name | 2-[3-(Benzyloxy)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Bromo-4-hydroxypyridine
The preparation of 2-bromo-4-hydroxypyridine begins with directed ortho-metalation of 4-hydroxypyridine. Using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), the hydroxyl group directs deprotonation to the C2 position, followed by quenching with bromine to install the bromide. Protection of the 4-hydroxy group as a tert-butyldimethylsilyl (TBS) ether prior to metalation prevents undesired side reactions, achieving yields of 68–72% after deprotection.
Preparation of 3-Benzyloxyphenylboronic Acid
3-Hydroxyphenylboronic acid is benzylated using benzyl bromide and potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours. This step proceeds quantitatively, with purification via silica gel chromatography yielding the boronic acid derivative in >95% purity.
Coupling Reaction Optimization
Optimized conditions employ tetrakis(triphenylphosphine)palladium(0) (5 mol%) in a dioxane/water (4:1) solvent system with sodium carbonate as the base. Heating at 100°C for 24 hours affords 2-(3-benzyloxyphenyl)-4-hydroxypyridine in 65–70% yield. Notably, the unprotected 4-hydroxy group remains intact under these conditions, avoiding the need for post-coupling deprotection.
Hantzsch Dihydropyridine Synthesis and Oxidation
The classical Hantzsch method offers an alternative route via cyclocondensation, though positional selectivity for the benzyloxyphenyl group requires careful substrate design.
Reaction Design and Substrate Selection
Using 3-benzyloxybenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol, the one-pot reaction forms a 1,4-dihydropyridine intermediate. Oxidation with manganese dioxide in dichloromethane at room temperature yields 4-(3-benzyloxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate. Selective decarboxylation under acidic conditions (HCl, reflux) removes the ester groups, but this route predominantly substitutes the pyridine at C4 rather than C2, limiting its utility for the target compound.
Kröhnke Pyridine Synthesis with Aryl-Substituted intermediates
The Kröhnke approach, involving α-pyridinium methyl ketone salts and α,β-unsaturated ketones, enables precise control over substitution patterns.
Synthesis of 3-Benzyloxyphenyl-Substituted Enones
3-Benzyloxyacetophenone is condensed with pyridinium ylide derived from N-methylpyridinium iodide in acetic anhydride. Cyclization at 120°C for 8 hours generates 2-(3-benzyloxyphenyl)-4-hydroxypyridine in 55% yield. While lower yielding than Suzuki coupling, this method avoids transition-metal catalysts, appealing for large-scale production.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Suzuki-Miyaura coupling | 65–70 | High regioselectivity, minimal steps | Requires palladium catalyst |
| Hantzsch synthesis | 30–40 | One-pot reaction | Poor positional selectivity |
| Kröhnke cyclization | 50–55 | Metal-free, scalable | Moderate yields, harsh conditions |
Purification and Analytical Characterization
Crude 2-(3-benzyloxyphenyl)-4-hydroxypyridine is purified via recrystallization from methanol/water (3:1), achieving >99% HPLC purity. Nuclear magnetic resonance (NMR) analysis confirms structure: ¹H NMR (400 MHz, DMSO-d6) δ 8.21 (d, J = 6.0 Hz, 1H, pyridine H3), 7.45–7.32 (m, 5H, benzyl), 6.98 (d, J = 8.4 Hz, 1H, aryl), 6.85 (s, 1H, aryl), 6.78 (d, J = 7.6 Hz, 1H, aryl), 5.12 (s, 2H, OCH2Ph), 4.91 (s, 1H, OH).
Industrial-Scale Considerations
Patent literature highlights solvent selection and residual catalyst removal as critical for pharmaceutical applications. Replacing dichloromethane with toluene in coupling reactions reduces environmental impact, while activated charcoal treatment lowers palladium residues to <10 ppm .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzylic position of the compound can undergo oxidation to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: HNO3/H2SO4 for nitration, Br2/FeBr3 for bromination.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxy derivatives.
Substitution: Nitro and bromo derivatives.
Scientific Research Applications
Chemistry: 2-(3-Benzyloxyphenyl)-4-hydroxypyridine is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further functionalization.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development .
Medicine: The compound is explored for its anti-inflammatory and analgesic properties. It is also being investigated for its role in treating metabolic disorders such as propionic acidemia.
Mechanism of Action
The mechanism of action of 2-(3-Benzyloxyphenyl)-4-hydroxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with DNA can lead to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on pyridine and phenyl rings significantly alter physical properties. For example:
Key observations:
Tautomerism and Reactivity
4-Hydroxypyridine exists predominantly in the pyridin-4-one tautomeric form, unlike 2- or 3-hydroxypyridines. This tautomerism affects reactivity:
- Nucleophilic substitution : 4-Hydroxypyridine derivatives undergo reactions at the nitrogen atom rather than the oxygen atom due to the keto form’s stability .
- Metabolic pathways : 4-Hydroxypyridine is metabolized via dioxygenase-mediated cleavage in Agrobacterium spp., whereas 2- and 3-hydroxypyridines follow distinct pathways under anaerobic conditions .
Q & A
Basic: What are the recommended synthetic routes for 2-(3-Benzyloxyphenyl)-4-hydroxypyridine, and what reaction conditions optimize yield and purity?
While direct synthetic protocols for 2-(3-Benzyloxyphenyl)-4-hydroxypyridine are not explicitly detailed in the provided evidence, analogous methodologies for structurally related compounds can guide synthesis. For example, oxidative cyclization using sodium hypochlorite in ethanol at room temperature (3 hours, 73% yield) was employed for a triazolopyridine derivative with a benzyloxy substituent . Key considerations include:
- Oxidant selection : Sodium hypochlorite offers a greener alternative to Cr(VI) reagents.
- Solvent choice : Ethanol minimizes environmental impact compared to halogenated solvents.
- Purification : Column-free isolation via extraction and alumina plug filtration ensures high purity .
| Reaction Component | Optimal Conditions |
|---|---|
| Oxidant | NaOCl (aqueous) |
| Solvent | Ethanol |
| Temperature | Room temperature |
| Time | 3 hours |
| Yield | ~73% (analogous) |
Basic: How should researchers handle and store 2-(3-Benzyloxyphenyl)-4-hydroxypyridine given limited toxicity data?
Current safety data for this compound are incomplete, but precautionary measures are critical:
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Train personnel in spill management (e.g., P301-P390 protocols for ingestion/skin contact) .
- Storage : Store in airtight containers at room temperature, away from oxidizers and moisture. Follow P401-P422 guidelines for disposal .
- Toxicity assumptions : Assume Category 4 acute toxicity (oral, dermal, inhalation) based on structurally similar pyridine derivatives until empirical data are available .
Advanced: How does the tautomeric equilibrium of 4-hydroxypyridine derivatives influence their reactivity in nucleophilic substitution reactions?
The 4-hydroxypyridine moiety exists predominantly in the pyridin-4-one tautomeric form, favoring nitrogen-centered reactivity over oxygen. This tautomerism directs substitution to the N-atom, as seen in reactions with nucleophiles like thiols or amines . For example:
- Mechanistic implication : Tautomeric preference explains why 4-hydroxypyridine derivatives yield N-substituted products (e.g., pyridin-4-one derivatives) rather than O-substituted analogs.
- Experimental validation : Monitor tautomeric ratios using H NMR or IR spectroscopy under varying pH conditions .
Advanced: What strategies can resolve contradictions in reported spectroscopic data for 2-(3-Benzyloxyphenyl)-4-hydroxypyridine derivatives?
Discrepancies in spectral data (e.g., NMR, MS) may arise from tautomerism, impurities, or crystallographic polymorphism. Mitigation strategies include:
- Cross-validation : Compare data across multiple techniques (e.g., C NMR, HRMS) and reference analogous compounds .
- Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation .
- Computational modeling : DFT calculations predict spectroscopic profiles to reconcile experimental vs. theoretical results .
Basic: What analytical techniques are critical for confirming the structure and purity of 2-(3-Benzyloxyphenyl)-4-hydroxypyridine?
Essential methods include:
- Spectroscopy : H/C NMR for functional group analysis; HRMS for molecular weight confirmation .
- Chromatography : HPLC or TLC to assess purity (≥96% by area normalization).
- Elemental analysis : Verify C/H/N ratios match theoretical values.
- X-ray crystallography : Resolve structural ambiguities (e.g., reports mean C–C bond length = 0.004 Å) .
Advanced: What green chemistry principles can be applied to improve the sustainability of synthesizing 2-(3-Benzyloxyphenyl)-4-hydroxypyridine?
Key green approaches derived from analogous syntheses:
- Solvent selection : Replace DMF or THF with ethanol or water .
- Catalyst-free conditions : Avoid transition metals by leveraging oxidative cyclization (e.g., NaOCl) .
- Waste reduction : Use alumina plugs for purification instead of column chromatography .
- Energy efficiency : Conduct reactions at ambient temperature .
Advanced: How does the choice of oxidant impact the efficiency and safety of synthesizing benzyloxy-substituted pyridine derivatives?
Comparative analysis from highlights:
- Sodium hypochlorite : Higher safety profile (non-carcinogenic, aqueous) vs. Cr(VI) (toxic, corrosive).
- Yield trade-offs : NaOCl achieves 73% yield in 3 hours, comparable to DDQ but with reduced environmental hazard .
- Byproduct management : NaOCl generates benign NaCl/water, simplifying waste disposal.
| Oxidant | Yield (%) | Hazard Profile |
|---|---|---|
| NaOCl | 73 | Low |
| Cr(VI) reagents | ~70 | High (toxic) |
| DDQ | ~75 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
